molecular formula C15H12F2N4O3 B1670563 Diflufenzopyr CAS No. 109293-97-2

Diflufenzopyr

Cat. No. B1670563
CAS RN: 109293-97-2
M. Wt: 334.28 g/mol
InChI Key: IRJQWZWMQCVOLA-DNTJNYDQSA-N
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Description

Diflufenzopyr is a semicarbazone herbicide used for selective broadleaf weed control . It is an auxin transport inhibitor, disrupting the delicate auxin balance needed for plant growth . Diflufenzopyr (21.4%) is combined with the active ingredient dicamba (55.0%) in the product Overdrive .


Synthesis Analysis

Diflufenzopyr and its metabolites, M1, M2, M6, and M9, were determined by LC MS/MS in water . A residue analytical method for the detection and quantification of the active ingredient BAS 654 H (Diflufenzopyr) and its metabolites in water was needed for monitoring purposes .


Molecular Structure Analysis

The molecular formula of Diflufenzopyr is C15H12F2N4O3 . The average mass is 356.259 Da and the monoisotopic mass is 356.069702 Da .


Physical And Chemical Properties Analysis

Diflufenzopyr is a solid, off-white substance . It is odorless and not applicable for pH-value . The melting point/freezing point is 135.5 °C .

Scientific Research Applications

Weed Control in Pastures

Diflufenzopyr has been used in combination with other herbicides for the control of invasive weeds in pastures . It has been found to enhance the efficacy of certain auxin-type herbicides such as dicamba on many broadleaf weed species .

Control of Russian Knapweed

Russian knapweed is an invasive creeping perennial that is susceptible to certain pyridine carboxylic acids, which are auxin-type herbicides . The addition of diflufenzopyr to three pyridine carboxylic acid herbicides has been researched for enhancing long-term control of Russian knapweed .

Synergistic Effect with Auxin Herbicides

Research at North Dakota State University has shown that both initial and long-term leafy spurge control was increased when diflufenzopyr was applied with various auxin herbicides including dicamba, quinclorac, picloram, and 2,4-D .

Leafy Spurge Control

Diflufenzopyr has been evaluated for its effectiveness when applied with various auxin herbicides for leafy spurge control . The addition of diflufenzopyr increased both initial foliar injury and topgrowth control .

Long-term Leafy Spurge Control

The addition of diflufenzopyr to either dicamba or quinclorac resulted in a long-term increase in leafy spurge control . This indicates that diflufenzopyr can be used to enhance the long-term effectiveness of these herbicides .

Optimization of Herbicide Ratios

Experiments have been conducted to evaluate the optimum ratio of diflufenzopyr when applied with dicamba or quinclorac for leafy spurge control . The results indicate that the increase in control was similar regardless of the herbicide:diflufenzopyr ratio .

Safety and Hazards

The U.S. Environmental Protection Agency (EPA) classifies Overdrive, which contains Diflufenzopyr, as category III (Low Toxicity) . It is very toxic to aquatic life and has long-lasting effects . It should be stored away from incompatible materials and disposed of in accordance with local/regional/national/international regulations .

Future Directions

Diflufenzopyr is used to enhance broad-spectrum weed control in preplant corn, soybeans, and cotton as well as in pasture and rangeland applications . New uses for Diflufenzopyr, sometimes enabled by biotechnology, continue to be developed .

properties

IUPAC Name

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQWZWMQCVOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034538
Record name Diflufenzopyr
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Molecular Weight

334.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white solid; [Merck Index] Tan solid; [MSDSonline]
Record name Diflufenzopyr
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Solubility

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9)
Record name DIFLUFENZOPYR
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Density

0.24 g/mL at 25 °C, Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/
Record name DIFLUFENZOPYR
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Vapor Pressure

VP: 1.0X10-7 kPa at 20 °C and 25 °C, less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C
Record name DIFLUFENZOPYR
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Product Name

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid

Color/Form

Off-white powder, solid, Off-white solid

CAS RN

109293-97-2
Record name Diflufenzopyr
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Record name Diflufenzopyr
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Record name 3-Pyridinecarboxylic acid, 2-[1-[2-[[(3,5-difluorophenyl)amino]carbonyl]hydrazinylidene]ethyl]
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Record name DIFLUFENZOPYR
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Melting Point

135.5 °C; decomp at 155 °C
Record name DIFLUFENZOPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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